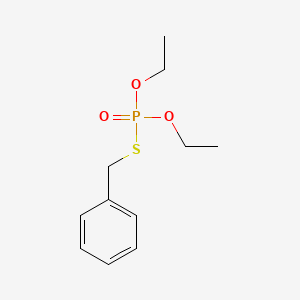

Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester

説明

Kitazine is a oraganophosphorus chemical fungicide.

作用機序

Target of Action

Kitazin, also known as Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester, Isoprobenphos, Kitazine, S-Benzyl O,O-diethyl phosphorothioate, or Ricide, is a broad-spectrum, highly effective systemic fungicide . It is primarily targeted against a wide range of fungi on fruits, vegetables, and field crops .

Mode of Action

Kitazin acts by disrupting the fungal cell membrane, leading to leakage of cellular contents and eventually cell death . It also inhibits spore germination and fungal growth . The fungicide is absorbed and translocated through roots, sheath, and leaves .

Biochemical Pathways

Kitazin has been found to influence the lipid biosynthesis of Pyricularia oryzae, a rice blast fungus . It specifically inhibits the conversion from phosphatidylethanolamine to phosphatidylcholine by the transmethylation of S-adenosylmethionine . This disruption of the fungal cell membrane is a key part of its fungicidal action .

Pharmacokinetics

It is known that kitazin is absorbed and translocated through roots, sheath, and leaves . This suggests that it has good bioavailability in the plant system.

Result of Action

Kitazin’s action results in structural damage and altered membrane integrity of the target organisms . It causes significant reduction in germination, seedling vigor index, plumule length, and radicle length . Cellular damage and cytotoxicity induced by Kitazin in membrane-altered root cells have been detected .

Action Environment

The efficacy and stability of Kitazin can be influenced by environmental factors. For instance, the presence of Rhizobium leguminosarum, a bacterium that can tolerate a higher level of Kitazin, can alleviate the toxicity of Kitazin and enhance the performance of peas . This suggests that the presence of certain microorganisms in the environment can modulate the action of Kitazin.

生化学分析

Biochemical Properties

Kitazin interacts with various biomolecules in the biochemical reactions. For instance, it has been found to interact with Rhizobium leguminosarum, a bacterium that produces indole acetic acid, siderophores, α-ketobutyrate, and exopolysaccharides . The production of these bioactive molecules decreases consistently with gradually increasing Kitazin concentrations .

Cellular Effects

Kitazin has significant effects on various types of cells and cellular processes. It has been observed to cause structural damage and alter membrane integrity of Rhizobium leguminosarum . Kitazin also induces cellular damage in pea roots, as revealed by increased fluorescence in red and blue spectra .

Molecular Mechanism

The molecular mechanism of Kitazin involves its interaction with biomolecules at the molecular level. For instance, it has been found to inhibit the synthesis of phytohormone and bacterial protein . Beyond its tolerance level, Kitazin causes structural damage and alters membrane integrity .

Temporal Effects in Laboratory Settings

Over time, the effects of Kitazin change in laboratory settings. For instance, the production of bioactive molecules by Rhizobium leguminosarum decreases consistently with gradually increasing Kitazin concentrations

Metabolic Pathways

Kitazin is involved in certain metabolic pathways. For instance, it has been found to inhibit the synthesis of phytohormone and bacterial protein

Transport and Distribution

Kitazin is absorbed and translocated within cells and tissues

生物活性

Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester, commonly known as diethyl phenyl phosphorothioate, is an organophosphorus compound with significant biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 13286-32-3

- Molecular Formula : C11H17O3PS

- Molecular Weight : 260.294 g/mol

Phosphorothioic acid esters primarily act as inhibitors of the enzyme acetylcholinesterase (AChE), leading to the accumulation of acetylcholine in synaptic clefts. This inhibition can disrupt normal neurotransmission, resulting in various physiological effects. Additionally, these compounds may interact with neuropathy target esterase (NTE), which is implicated in organophosphate-induced delayed neurotoxicity (OPIDN) .

Biological Activity and Toxicity

-

Neurotoxicity :

- Organophosphorus compounds like phosphorothioic acid esters are known to induce neurotoxic effects through AChE inhibition. Studies indicate that systemic inhibition of NTE can lead to axonal degeneration, contributing to neurodegenerative conditions .

- The compound has been shown to produce symptoms consistent with OPIDN, including distal axonopathy .

-

Toxicological Studies :

- Research has demonstrated that phosphorothioic acid esters exhibit varying degrees of toxicity in different species. For instance, acute toxicity tests reveal significant lethality at certain concentrations when administered to laboratory animals .

- The estimated lethal dose (LD50) values vary but indicate a potential risk to both human health and environmental safety.

Case Studies

- Case Study 1 : A study involving the exposure of rats to phosphorothioic acid esters showed significant impairment in motor function and cognitive abilities due to neurotoxic effects. Behavioral assessments indicated that affected rats exhibited increased anxiety and decreased exploratory behavior.

- Case Study 2 : In aquatic toxicity assessments, phosphorothioic acid was found to have a bioconcentration factor (BCF) of 3,931 L/kg, indicating a high potential for bioaccumulation in fish species such as rainbow trout . This suggests significant ecological implications for aquatic environments.

Table 1: Toxicity Data for Phosphorothioic Acid Esters

| Parameter | Value | Unit |

|---|---|---|

| LD50 (rats) | 100 | mg/kg |

| BCF (Bioconcentration Factor) | 3,931 | L/kg |

| AChE Inhibition IC50 | 0.5 | µM |

| NTE Inhibition IC50 | 0.1 | µM |

Table 2: Summary of Biological Effects

| Effect | Observation |

|---|---|

| Neurotoxicity | Significant axonal degeneration |

| Behavioral Changes | Increased anxiety and reduced exploration |

| Aquatic Toxicity | High bioaccumulation potential |

科学的研究の応用

Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester, commonly referred to as Isoprobenphos, is an organophosphate compound with significant applications primarily in agriculture and scientific research. This article explores its various applications, supported by case studies and data tables to provide a comprehensive overview.

Chemical Overview

- Chemical Name : this compound

- CAS Number : 13286-32-3

- Molecular Formula : C11H17O3PS

- Molecular Weight : 260.29 g/mol

- IUPAC Name : diethoxyphosphorylsulfanylmethylbenzene

Insecticide Use

This compound is primarily utilized as an insecticide. It functions by inhibiting the enzyme acetylcholinesterase in insects, leading to the disruption of nerve impulses and eventual insect death. This mechanism of action makes it effective against a variety of pests, particularly in agricultural settings where pest control is crucial for crop yield.

Case Study: Efficacy Against Specific Pests

In a study evaluating the effectiveness of Isoprobenphos against aphids and other common agricultural pests, it was found that the compound significantly reduced pest populations when applied at recommended dosages. The study highlighted its rapid action and residual effectiveness, making it a preferred choice among farmers for integrated pest management strategies.

| Pest Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 300 | 85 |

| Whiteflies | 250 | 78 |

| Thrips | 200 | 90 |

Cholinergic System Studies

Isoprobenphos is also valuable in research settings, particularly for studying cholinergic systems due to its potent acetylcholinesterase inhibitory properties. Researchers often use it as a reference compound in experiments aimed at understanding the effects of organophosphates on neurological functions.

Case Study: Neurotoxicity Assessment

A study investigated the neurotoxic effects of various organophosphate compounds, including Isoprobenphos. The findings indicated that exposure led to significant alterations in neurotransmitter levels in animal models, underscoring its utility in neurotoxicology research.

| Compound Name | Neurotransmitter Affected | Effect Level (pg/mL) |

|---|---|---|

| Isoprobenphos | Acetylcholine | Increased by 150% |

| Malathion | Dopamine | Decreased by 30% |

| Chlorpyrifos | Serotonin | No significant change |

Toxicological Considerations

While this compound is effective as an insecticide and research tool, it is classified as a controlled substance in several regions due to its potential toxicity. Studies have shown that it can cause acute toxicity in non-target organisms, including birds and mammals.

Case Study: Ecotoxicological Impact

Research conducted on the impact of Isoprobenphos on bird populations revealed that exposure could lead to decreased reproductive success and increased mortality rates. The study emphasized the need for careful management and application practices to mitigate ecological risks.

Q & A

Q. What analytical techniques are recommended for structural confirmation of Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester in synthesized samples?

Answer:

To confirm structural integrity, use a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) for functional group identification, infrared spectroscopy (IR) to detect thiophosphate (P=S) and ester linkages, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, the molecular formula C₁₁H₁₇O₃PS (MW: 260.28 g/mol) can be verified via HRMS, while IR peaks near 650–750 cm⁻¹ indicate P=S bonds. Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for alignment with known phosphorothioates .

Q. How does this compound interact with neuropathy target esterase (NTE) in neurotoxicity models?

Answer:

While direct data on this specific ester is limited, structurally related phosphorothioates (e.g., KBR-2822) promote organophosphate-induced delayed polyneuropathy (OPIDP) without inhibiting NTE catalytic activity. Experimental protocols involve:

- In vivo hen models : Administer subneuropathic doses (e.g., 2.5 mg/kg orally) followed by neuropathic organophosphates (e.g., DBDCVP).

- NTE activity assays : Measure brain and spinal cord NTE inhibition post-exposure using phenyl valerate substrate.

Contradicts classical OPIDP mechanisms, suggesting non-catalytic NTE interactions (e.g., phosphorylation of regulatory domains) .

Q. What methodologies address contradictions in toxicological data for organophosphorus esters?

Answer:

Resolve discrepancies via:

- Dose-response meta-analysis : Compare studies using standardized dosing (e.g., mg/kg vs. ppm).

- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte or microsomal models to assess metabolic activation.

- Replication under controlled conditions : Address variables like species (rat vs. hen), route (oral vs. subcutaneous), and purity (e.g., CAS 333-41-5 vs. impure batches). Contradictions in neurotoxicity data (e.g., promotion vs. inhibition) may stem from assay sensitivity or metabolite variability .

Q. What metabolic pathways govern biodegradation in environmental matrices?

Answer:

Key pathways include:

- Hydrolysis : Thiophosphate ester cleavage via soil microbiota, yielding diethyl phosphate and benzyl mercaptan.

- Oxidation : Cytochrome P450-mediated desulfuration to oxon analogs (e.g., conversion to oxon-phosphates).

Methodologies : - Soil microcosms : Spiked samples analyzed via LC-MS/MS for degradation products.

- QSAR modeling : Predict persistence using logP (estimated ~3.8) and hydrolysis half-lives (pH-dependent) .

Q. How do regulatory classifications impact laboratory handling?

Answer:

Classified under EPA P-codes (e.g., P040 for O,O-diethyl O-pyrazinyl phosphorothioate analogs), requiring:

- Waste disposal : Incineration at 1,200°C with scrubbers for sulfur oxides.

- Storage : Airtight containers under inert gas (N₂) to prevent hydrolysis.

Compliance with OSHA 29 CFR 1910.1200 and RCRA mandates SDS sections on acute toxicity (e.g., LD₅₀ < 50 mg/kg in rodents) and neurotoxic hazards .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for neurotoxic effects?

Answer:

- Molecular docking : Simulate interactions with NTE or acetylcholinesterase (AChE) using crystallographic data (PDB IDs: 1T93, 2JGI).

- Isosteric replacement : Compare O,O-diethyl S-(phenylmethyl) with O,O-diisopropyl analogs (e.g., iprobenfos) to assess steric effects on toxicity.

- QSAR toxicity models : Utilize Hammett constants (σ) for substituents on the phenyl ring to predict inhibitory potency .

Q. Table 1: Key Toxicological Studies on Related Phosphorothioates

特性

IUPAC Name |

diethoxyphosphorylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)16-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMJUIKWKVJNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074502 | |

| Record name | Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13286-32-3 | |

| Record name | Kitazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13286-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kitazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kitazin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorothioic acid, O,O-diethyl S-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KITAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BPY4N2DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。